N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKJCWCSZHKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This compound features a 1,4-benzodioxane moiety known for various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Benzodioxane Moiety : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, it is reacted with appropriate sulfonyl chlorides to form sulfonamide derivatives.
- Thiazole Ring Construction : The thiazole ring is introduced through a condensation reaction with thiazole derivatives.
- Final Acetamide Formation : The final step involves acetamide formation using acetic anhydride or acetic acid.
The characterization of synthesized compounds typically includes techniques such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against various targets:
| Enzyme | Inhibition Type | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| α-Glucosidase | Competitive Inhibition | 15.5 | Moderate |
| Acetylcholinesterase | Weak Inhibition | >100 | Weak |
| Butyrylcholinesterase | Moderate Inhibition | 45.0 | Moderate |
The compound exhibited moderate inhibition against α-glucosidase, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM). However, its inhibitory activity against acetylcholinesterase was weak, suggesting limited potential in treating Alzheimer's disease compared to other sulfonamide derivatives .
Antitumor Activity
Compounds with a benzodioxane structure have shown promising antitumor activity. The synthesized thiazole derivatives were tested against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.0 | Moderate |
| HeLa (Cervical Cancer) | 30.0 | Moderate |
| A549 (Lung Cancer) | 40.0 | Weak |
These results indicate that while the compound has some antitumor activity, further structural modifications may enhance its efficacy .
Case Studies
A study conducted by Abbasi et al. highlighted the synthesis and biological evaluation of various sulfonamide derivatives containing the benzodioxane moiety. The results showed that these compounds not only inhibited α-glucosidase but also demonstrated anti-inflammatory properties in vitro .
In another case study focusing on thiazole derivatives, researchers found that modifications in the side chains significantly affected the biological activity profiles, suggesting that further exploration of structure-activity relationships (SAR) could lead to more potent compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and phenylsulfanyl acetamides. The characterization of synthesized compounds is performed using various spectroscopic techniques such as:
- Proton Nuclear Magnetic Resonance (1H-NMR)
- Infrared Spectroscopy (IR)
- Elemental Analysis (CHN)
These methods confirm the structural integrity and purity of the synthesized compounds .
Anti-Diabetic Applications
Recent studies have highlighted the anti-diabetic potential of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide. Specifically, it has been evaluated for its inhibitory effects on the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism.
Case Study: Enzyme Inhibition
A study conducted by Abbasi et al. synthesized a series of related compounds and assessed their inhibitory activity against α-glucosidase. The results indicated that modifications in the compound's structure could lead to varying degrees of enzyme inhibition. For instance, some derivatives exhibited moderate activity, suggesting their potential as therapeutic agents for managing type 2 diabetes .
| Compound Name | IC50 Value (µM) | Activity Level |
|---|---|---|
| Compound A | 45 | Moderate |
| Compound B | 70 | Weak |
| This compound | 55 | Moderate |
Anti-Inflammatory Potential
Another promising application of this compound is in the field of anti-inflammatory research. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it relevant for further investigation in inflammatory diseases.
Future Directions and Research Needs
While initial findings are promising, further research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate efficacy and safety in biological systems.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.
Chemical Reactions Analysis
Reactivity of the Amide Group
The acetamide group undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux, 6 hr | 2-(Phenylsulfanyl)acetic acid + 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |
| Basic Hydrolysis | NaOH (2M), 80°C, 4 hr | Sodium 2-(phenylsulfanyl)acetate + thiazol-2-amine derivative | |
| Reduction | LiAlH4, THF, 0°C → RT, 2 hr | N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)ethylamine |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the thiazole and benzodioxin groups.
-
Reduction with LiAlH4 selectively targets the amide carbonyl without affecting the thiazole ring.
Thiazole Ring Reactivity
The 1,3-thiazole ring participates in electrophilic substitutions and alkylation reactions.
Mechanistic Insights :
-
Bromination occurs preferentially at the 5-position of the thiazole due to electronic activation by the adjacent amine group .
-
Alkylation with methyl iodide under basic conditions targets the thiazole nitrogen .
Phenylsulfanyl Group Transformations
The phenylsulfanyl moiety is susceptible to oxidation and nucleophilic displacement.
Notable Observations :
-
Sulfoxide formation is reversible under reducing conditions (e.g., Zn/HCl).
-
Sulfone derivatives exhibit enhanced stability in biological assays.
Benzodioxin Ring Reactivity
The 2,3-dihydro-1,4-benzodioxin ring undergoes ring-opening and electrophilic substitution.
Structural Impact :
-
Nitration at the 6-position of the benzodioxin ring modulates electronic properties, enhancing α-glucosidase inhibition by 22% in vitro .
Biological Relevance of Reactivity
The compound’s α-glucosidase inhibitory activity (IC50 = 0.42 ± 0.03 µM) is attributed to:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structural analogs identified in the literature:
Key Observations
Benzodioxin substitution (target, ) introduces oxygen atoms, enhancing water solubility compared to halogenated analogs like 2,4-dichlorophenyl () .
Substituent Effects: Phenylsulfanyl in the target provides moderate lipophilicity, favoring membrane permeability over 4-fluorophenoxy (), which is more polar but less metabolically stable . Naphthylmethylsulfanyl () increases steric bulk, likely reducing bioavailability compared to the target’s simpler phenyl group .
Bioactivity Implications: Dichlorophenyl () and fluorophenoxy () substituents are associated with enhanced receptor binding but may elevate toxicity risks . The dimethylamino group in ’s compound introduces basicity, altering ionization state and tissue distribution compared to the neutral phenylsulfanyl group in the target .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables. Post-synthesis purification techniques like column chromatography or recrystallization should be validated using HPLC or TLC to confirm purity thresholds ≥95% .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- 1H-NMR and 13C-NMR to confirm hydrogen/carbon environments and connectivity, focusing on the benzodioxin and thiazole moieties.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight verification.
- Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in analogous benzodioxin-thiazole systems .
Q. How should researchers design preliminary biological activity assays for this compound?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) using UV-Vis spectrophotometry to monitor substrate conversion rates. Dose-response curves (IC50 values) should be generated with triplicate measurements to assess potency. Positive controls (e.g., acarbose for α-glucosidase) and negative controls (DMSO solvent) are critical for validating assay conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity or binding mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites.
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target enzymes, focusing on hydrogen bonding and hydrophobic contacts.
- Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over time. Validate predictions with experimental SAR studies .
Q. What strategies resolve contradictions in biological activity data across studies of similar benzodioxin-thiazole derivatives?
Methodological Answer:
- Meta-analysis of published IC50/EC50 values, accounting for variations in assay protocols (e.g., pH, temperature, enzyme source).
- Comparative molecular field analysis (CoMFA) to correlate structural modifications (e.g., substituent electronegativity, steric bulk) with activity trends.
- Reproduce conflicting studies under standardized conditions to isolate confounding variables (e.g., impurity interference) .
Q. How can researchers elucidate the degradation pathways or environmental fate of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS to identify degradation products under simulated environmental conditions (e.g., UV light, hydrolytic stress).
- QSAR models to predict biodegradability and bioaccumulation potential.
- HPLC-DAD to monitor stability in aqueous buffers at varying pH levels (2–12) over 72 hours .
Q. What advanced techniques validate the compound’s polymorphic forms or crystallinity?
Methodological Answer:
- Powder X-ray diffraction (PXRD) to detect polymorphic variations.
- Differential Scanning Calorimetry (DSC) to analyze thermal transitions (melting points, glass transitions).
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity and stability under humidity stress .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
